molecular formula C20H27Cl2N5O2 B034662 1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride CAS No. 104373-82-2

1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride

Cat. No. B034662
M. Wt: 440.4 g/mol
InChI Key: SYCHGUBTKLLGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is primarily used in the treatment of cancer and autoimmune diseases.

Mechanism Of Action

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a critical enzyme involved in the activation of B cells and T cells. By inhibiting BTK, TAK-659 can prevent the activation of these cells and reduce the production of inflammatory cytokines. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of cancer and autoimmune diseases.

Biochemical And Physiological Effects

TAK-659 has been shown to have several biochemical and physiological effects. In cancer cells, TAK-659 can induce apoptosis by activating the caspase pathway. It can also inhibit the proliferation of cancer cells by blocking the cell cycle. In autoimmune diseases, TAK-659 can inhibit the production of inflammatory cytokines, which can reduce the severity of the disease.

Advantages And Limitations For Lab Experiments

One of the major advantages of TAK-659 is its specificity for BTK, which makes it a promising drug candidate for the treatment of cancer and autoimmune diseases. However, TAK-659 also has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some applications.

Future Directions

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of hematological malignancies, such as leukemia and lymphoma. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for these indications. Another potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical studies and is currently undergoing clinical trials for these indications as well. Additionally, there is potential for the development of TAK-659 analogs with improved solubility and half-life, which could enhance its efficacy in vivo.

Synthesis Methods

The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the reaction of 2-chloropyridine with p-aminobenzoic acid to form 4-(2-pyridinyl)benzoic acid. This compound is then reacted with N-(tert-butoxycarbonyl)piperazine to form N-(tert-butoxycarbonyl)-4-(2-pyridinyl)benzamide. The final step involves the removal of the tert-butoxycarbonyl group and the acetylation of the amine group to form 1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In cancer, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to enhance the efficacy of chemotherapy drugs. In autoimmune diseases, TAK-659 has been shown to inhibit the activation of B cells and T cells, which are involved in the pathogenesis of autoimmune diseases.

properties

CAS RN

104373-82-2

Product Name

1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, dihydrochloride

Molecular Formula

C20H27Cl2N5O2

Molecular Weight

440.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride

InChI

InChI=1S/C20H25N5O2.2ClH/c1-16(26)22-17-5-7-18(8-6-17)23-20(27)9-11-24-12-14-25(15-13-24)19-4-2-3-10-21-19;;/h2-8,10H,9,11-15H2,1H3,(H,22,26)(H,23,27);2*1H

InChI Key

SYCHGUBTKLLGNT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Other CAS RN

104373-82-2

synonyms

1-Piperazinepropanamide, N-(4-(acetylamino)phenyl)-4-(2-pyridinyl)-, d ihydrochloride

Origin of Product

United States

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